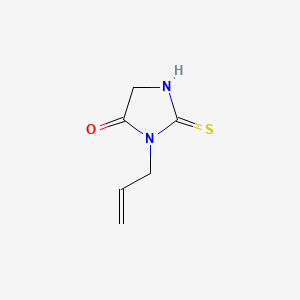

Hydantoin, 3-allyl-2-thioxo-

Cat. No. B1621758

Key on ui cas rn:

2010-16-4

M. Wt: 156.21 g/mol

InChI Key: UVUYSPTYWQXNLX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07919630B2

Procedure details

Glycine (30 g, 0.40 mol), triethylamine (44 g, 0.44 mol), pyridine (100 mL), and water (100 mL) were mixed in a flask equipped with a magnetic stirrer and a temperature controller. Allyl isothiocyanate (44 g, 0.44 mol) was added, and the temperature was raised to 55° C. (the mixture became homogeneous at ca. 30°). When the mixture reached this temperature, it was allowed to cool to room temperature. The mixture was extracted with 3×200 mL of toluene to remove the pyridine and excess isothiocyanate and was then treated with 66 mL (0.8 mol) of concentrated hydrochloric acid. The mixture was heated at 90° C. for 2.5 hr and was then stirred rapidly while it cooled to room temperature. A solid mass of crystals formed instantaneously when the solution was seeded with a fragment of a crystal of authentic product. After the suspension stood at room temperature overnight, the product was collected and pressed with rubber dam. The filter cake was washed with 3×60 mL of water (the filter cake was pressed with rubber dam after each wash). After the material had dried to constant weight in a hood draft, it weighed 49 g (71% yield). NMR (CD3OD) δ 4.9-6.1 (m, 3H), 4.6 (s, 1H), 4.3 (d, 2H), 4.0 (s, 2H). HPLC analysis showed no other components at several wavelengths.

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][C:3]([OH:5])=O.C(N(CC)CC)C.[CH2:13]([N:16]=[C:17]=[S:18])[CH:14]=[CH2:15].Cl>O.N1C=CC=CC=1>[CH2:13]([N:16]1[C:3](=[O:5])[CH2:2][NH:1][C:17]1=[S:18])[CH:14]=[CH2:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)N=C=S

|

Step Three

|

Name

|

|

|

Quantity

|

66 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was then stirred rapidly while it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

became homogeneous at ca. 30°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with 3×200 mL of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the pyridine and excess isothiocyanate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated at 90° C. for 2.5 hr

|

|

Duration

|

2.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solid mass of crystals formed instantaneously when the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with 3×60 mL of water (the filter cake

|

WASH

|

Type

|

WASH

|

|

Details

|

each wash)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the material had dried to constant weight in a hood draft, it

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)N1C(NCC1=O)=S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |